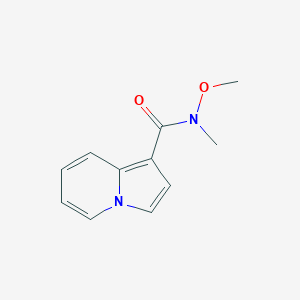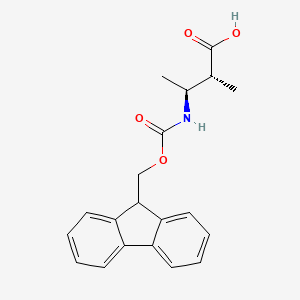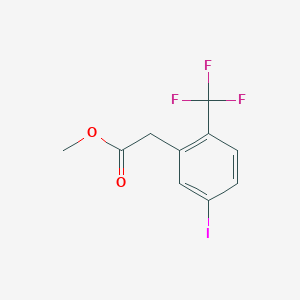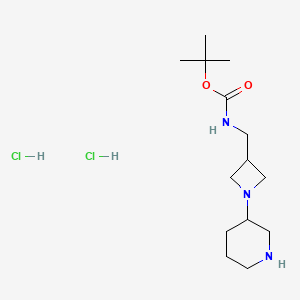
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is a complex organometallic compound that combines cyclopentadiene, titanium, and trifluoromethanesulfonic acid. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid typically involves the reaction of cyclopentadiene with titanium tetrachloride, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere, such as argon, to prevent oxidation and moisture sensitivity. The process may involve multiple steps, including the formation of intermediate compounds and purification stages to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of specialized equipment to handle the sensitive nature of the reactants and products is crucial. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: The cyclopentadiene ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of organometallic complexes .
科学研究应用
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid has several scientific research applications:
作用机制
The mechanism by which cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadiene ligand provides stability and reactivity, allowing the compound to participate in catalytic cycles and facilitate chemical transformations. The trifluoromethanesulfonic acid component enhances the compound’s solubility and reactivity in different solvents .
相似化合物的比较
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Similar in structure but with chloride ligands instead of trifluoromethanesulfonic acid.
Cyclopenta-1,3-diene;zirconium(2+);trifluoromethanesulfonic acid: Similar but with zirconium instead of titanium.
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is unique due to the presence of trifluoromethanesulfonic acid, which imparts distinct properties such as enhanced solubility and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
属性
分子式 |
C12H12F6O6S2Ti |
|---|---|
分子量 |
478.2 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+2 |
InChI 键 |
FFHZQJBDVJDFJD-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)


![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)

![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)

